Dichloroallyl lawsone

Vue d'ensemble

Description

Le lawsone dichlorallylique est un dérivé du lawsone, une naphtoquinone naturelle que l’on trouve dans le henné (Lawsonia inermis). Le lawsone est connu pour ses propriétés colorantes rouge-orange et a été utilisé traditionnellement pour l’art corporel et la teinture des cheveux.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du lawsone dichlorallylique implique généralement la chloration du lawsone suivie d’une allylation. Le processus commence par la réaction du lawsone avec du chlore gazeux en présence d’un solvant approprié, comme le chloroforme ou le tétrachlorure de carbone, pour introduire des atomes de chlore dans la molécule. Ceci est suivi par la réaction avec du chlorure d’allyle dans des conditions basiques pour former du lawsone dichlorallylique .

Méthodes de production industrielle : La production industrielle du lawsone dichlorallylique suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle strict des conditions de réaction pour garantir un rendement et une pureté élevés. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés permet de maintenir la cohérence et l’efficacité de la production .

Analyse Des Réactions Chimiques

Types de réactions : Le lawsone dichlorallylique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des dérivés quinoniques.

Réduction : Les réactions de réduction peuvent le convertir en dérivés d’hydroquinone.

Substitution : Il peut subir des réactions de substitution nucléophile, où les atomes de chlore sont remplacés par d’autres nucléophiles.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines, les thiols et les alcoolates sont couramment utilisés.

Principaux produits :

Applications De Recherche Scientifique

Anticancer Activity

Dichloroallyl lawsone has been extensively studied for its anticancer properties. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : this compound induces apoptosis in cancer cells by modulating key signaling pathways. It has been shown to affect the expression of proteins involved in the cell cycle and apoptosis, such as Bcl-2 and Bax, leading to increased cell death in cancerous tissues .

- Cell Lines Studied : The compound has demonstrated efficacy against several human cancer cell lines, including MCF-7 (breast cancer), HCT-15 (colon cancer), and A549 (lung cancer) . In vitro studies revealed that this compound inhibited cell growth by blocking specific phases of the cell cycle.

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound have been investigated to establish safe dosage limits for clinical applications:

- Plasma Concentration : In clinical trials, the mean peak plasma concentration of this compound was found to be 2.9 mg/L after administration, with a recommended maximum dose of 450 mg/m² to avoid toxicity .

- Toxicity : While it is less myelosuppressive compared to other anticancer agents, it can induce acute cardiac toxicity at higher concentrations . This highlights the need for careful monitoring during treatment.

Formulation Development

To enhance the bioavailability and therapeutic efficacy of this compound, innovative drug delivery systems are being explored:

- Niosomes : Recent studies have focused on encapsulating this compound in niosomes—non-ionic surfactant-based vesicles. This approach aims to improve solubility and controlled release characteristics. Research indicated that niosome formulations significantly increased the cytotoxicity of this compound against MCF-7 cells compared to free drug solutions .

| Formulation Type | Cytotoxicity | Release Profile | Stability |

|---|---|---|---|

| Free this compound | Low | Rapid release | Less stable |

| Niosome-encapsulated this compound | High | Sustained release | Stable at 4°C for 2 months |

Broader Therapeutic Potential

Beyond its anticancer applications, this compound may have further uses in medicinal chemistry:

- Antimicrobial Properties : Preliminary studies suggest that compounds derived from lawsone exhibit antimicrobial activity. This opens avenues for exploring this compound as a potential agent against bacterial infections .

- Detection Applications : Lawsone itself is utilized in forensic science for detecting latent fingerprints due to its ability to react with amino acids present in fingerprint residues .

Mécanisme D'action

Le mécanisme d’action du lawsone dichlorallylique implique la production d’espèces réactives de l’oxygène (ROS) par le biais d’un cycle redox. Cela conduit à un stress oxydant dans les cellules, ce qui peut induire l’apoptose dans les cellules cancéreuses. De plus, il peut inhiber le transport électronique dans les mitochondries, conduisant à une dysfonction mitochondriale et à la mort cellulaire .

Composés similaires :

Lawsone : Le composé parent, connu pour ses propriétés colorantes et ses activités biologiques.

Lapachol : Une autre naphtoquinone possédant des propriétés anticancéreuses et antimicrobiennes.

Juglone : Une naphtoquinone que l’on trouve dans les noyers, connue pour ses activités herbicides et antimicrobiennes.

Plumbagine : Une naphtoquinone possédant des propriétés anticancéreuses et antimicrobiennes importantes.

Unicité : Le lawsone dichlorallylique se distingue par sa réactivité accrue et son potentiel d’utilisation en chimie synthétique et en applications médicinales. Ses groupes dichloro et allyle offrent des sites uniques pour des modifications chimiques supplémentaires, ce qui en fait un composé polyvalent pour diverses applications .

Comparaison Avec Des Composés Similaires

Lawsone: The parent compound, known for its dye properties and biological activities.

Lapachol: Another naphthoquinone with anticancer and antimicrobial properties.

Juglone: A naphthoquinone found in walnut trees, known for its herbicidal and antimicrobial activities.

Plumbagin: A naphthoquinone with significant anticancer and antimicrobial properties.

Uniqueness: Dichlorallyl lawsone stands out due to its enhanced reactivity and potential for use in synthetic chemistry and medicinal applications. Its dichloro and allyl groups provide unique sites for further chemical modifications, making it a versatile compound for various applications .

Activité Biologique

Dichloroallyl lawsone is a synthetic derivative of lawsone (2-hydroxy-1,4-naphthoquinone), a compound derived from the henna plant (Lawsonia inermis). This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is noted for its significant biological activities, particularly in the field of cancer research. It serves as a precursor for various anticancer agents and exhibits multiple pharmacological effects, including antitumor, antibacterial, and antifungal properties.

The mechanisms through which this compound exerts its biological effects are diverse:

- Inhibition of Pyrimidine Nucleotide Synthesis : Research indicates that this compound specifically inhibits the biosynthesis of pyrimidine nucleotides in cells, which is crucial for DNA and RNA synthesis .

- Induction of Apoptosis : Similar to other naphthoquinones, this compound may induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .

- Cell Cycle Arrest : Studies have shown that it can block the cell cycle at various phases, particularly in human colon and lung cancer cells .

Anticancer Activity

This compound has been extensively studied for its anticancer properties:

- In Vitro Studies : In vitro experiments have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including HCT-15 (colon cancer) and A549 (lung cancer) cells. The compound has been shown to induce cell cycle arrest and apoptosis in these models .

- In Vivo Studies : Animal studies have reported that this compound can reduce tumor burden significantly in models such as Swiss albino mice bearing Dalton's Lymphoma Ascites (DLA). It has been observed to reverse immunological abnormalities and improve overall health markers compared to control groups .

Case Studies

Several case studies highlight the effectiveness of this compound:

- Cardiac Toxicity : A study involving rhesus monkeys indicated that while this compound has potent anticancer activity, it also poses risks of cardiac toxicity at certain dosages .

- Combination Therapies : Research has explored the potential of using this compound in combination with other chemotherapeutic agents to enhance its efficacy while mitigating side effects .

Data Tables

Propriétés

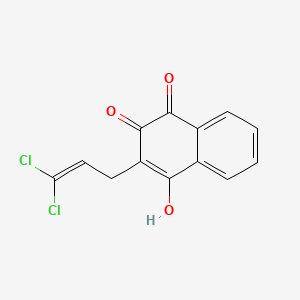

IUPAC Name |

3-(3,3-dichloroprop-2-enyl)-4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O3/c14-10(15)6-5-9-11(16)7-3-1-2-4-8(7)12(17)13(9)18/h1-4,6,16H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQZLQISFLBSGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)CC=C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60877371 | |

| Record name | 2-OH NAPHTHOQUINONE,3(33DICLALLYL) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36417-16-0 | |

| Record name | Dichloroallyl lawsone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036417160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorolapachol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-OH NAPHTHOQUINONE,3(33DICLALLYL) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICHLOROALLYL LAWSONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE2BI297KA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.